![molecular formula C21H20N2O4 B251889 N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251889.png)
N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide, commonly known as PBAF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. PBAF belongs to the class of compounds known as furamides, which are characterized by a furan ring attached to an amide group.
Mecanismo De Acción
PBAF inhibits the activity of the proteasome by binding to its active site and blocking the substrate from entering. This inhibition leads to the accumulation of ubiquitinated proteins, which triggers the unfolded protein response (UPR) and induces apoptosis. PBAF has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
PBAF has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity and activating the UPR. It has also been shown to inhibit the activity of the NF-κB pathway, which can reduce inflammation and immune responses. PBAF has been found to be non-toxic to normal cells and has a low toxicity profile, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBAF has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in cancer therapy. However, PBAF has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of PBAF. One potential direction is the optimization of the synthesis method to improve the yield and purity of PBAF. Another direction is the investigation of the potential applications of PBAF in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to explore the mechanism of action of PBAF and its interactions with other cellular pathways. Overall, PBAF has shown promising results in biomedical research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of PBAF involves the reaction between 3-propoxybenzoic acid and 3-aminophenylfuramide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields PBAF in high purity and yield, which can be further purified using column chromatography.
Aplicaciones Científicas De Investigación
PBAF has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger cell death pathways and induce apoptosis. PBAF has shown promising results in the treatment of various cancers, including breast, prostate, and colon cancer, by inducing apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C21H20N2O4 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[3-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-11-26-18-9-3-6-15(13-18)20(24)22-16-7-4-8-17(14-16)23-21(25)19-10-5-12-27-19/h3-10,12-14H,2,11H2,1H3,(H,22,24)(H,23,25) |
Clave InChI |
DSUFHHWPLNGINP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B251807.png)
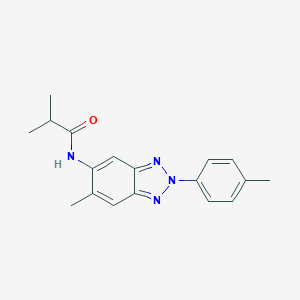
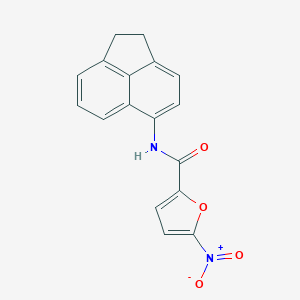
![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
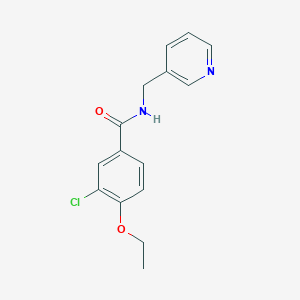
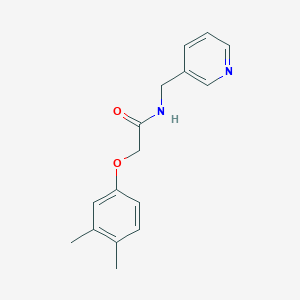

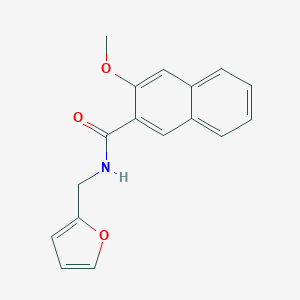
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)